An In-depth Technical Guide to 1-(2-Amino-4-methylthiazol-5-yl)-2-bromoethanone: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to 1-(2-Amino-4-methylthiazol-5-yl)-2-bromoethanone: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-(2-amino-4-methylthiazol-5-yl)-2-bromoethanone, a key heterocyclic building block in medicinal chemistry. This document details its physicochemical properties, provides a detailed experimental protocol for its synthesis, and explores its significant role as an intermediate in the development of therapeutic agents, including the notable anticancer drug, Dasatinib.
Core Compound Properties
1-(2-Amino-4-methylthiazol-5-yl)-2-bromoethanone, with the molecular formula C6H7BrN2OS , is a crucial intermediate in organic synthesis, particularly in the construction of complex molecules with therapeutic potential.[1] Its reactivity, stemming from the α-bromo ketone functional group, makes it a versatile precursor for a variety of chemical transformations.
| Property | Value | Source |
| Molecular Formula | C6H7BrN2OS | [1] |
| CAS Number | 32519-72-5 | [1] |
| Molecular Weight | 249.11 g/mol | Calculated |
| Boiling Point | 361.1 ± 27.0 °C (Predicted) | [1] |
Further experimental data on properties such as melting point, solubility, and density are not consistently reported in publicly available literature, highlighting an area for further investigation.
Synthesis of 1-(2-Amino-4-methylthiazol-5-yl)-2-bromoethanone Hydrobromide
The synthesis of the title compound is typically achieved through the bromination of its precursor, 1-(2-amino-4-methylthiazol-5-yl)ethanone. The following protocol is a representative method for the preparation of its hydrobromide salt.
Experimental Protocol:
Materials:
-
1-(2-amino-4-methylthiazol-5-yl)ethanone
-
Bromine (Br2)
-
Dimethylformamide (DMF)
-
Sodium hydrogen carbonate (NaHCO3)
Procedure:
-
Dissolve 1-(2-amino-4-methylthiazol-5-yl)ethanone (2 mmol) in 10 mL of dimethylformamide (DMF).
-
Slowly add bromine (2 mmol) to the solution at room temperature with constant stirring.
-
Continue stirring the mixture for 3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, add sodium hydrogen carbonate (4 mmol) to the mixture to neutralize the hydrobromic acid formed during the reaction.
-
The reaction mixture is then typically used directly in subsequent steps or can be worked up to isolate the product. For isolation, the mixture is poured into ice water, and the precipitated solid is collected by filtration, washed with water, and dried.
This protocol is adapted from general procedures for the bromination of 2-aminothiazole derivatives and may require optimization for specific laboratory conditions.
Application in Drug Discovery: A Key Intermediate for Dasatinib
1-(2-Amino-4-methylthiazol-5-yl)-2-bromoethanone and its parent compound, 2-amino-4-methylthiazole, are foundational components in the synthesis of numerous biologically active molecules. A prominent example is their role in the synthesis of Dasatinib, a potent tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).
The 2-aminothiazole core is a privileged scaffold in medicinal chemistry, appearing in a wide range of therapeutic agents. Its ability to participate in various chemical reactions allows for the introduction of diverse functional groups, leading to the development of compounds with tailored pharmacological profiles.
The logical workflow for the utilization of 2-aminothiazole derivatives in the synthesis of Dasatinib is illustrated below. This diagram highlights the progression from the basic heterocyclic core to the final complex drug molecule, a process of significant interest to drug development professionals.
This workflow demonstrates the strategic importance of 1-(2-amino-4-methylthiazol-5-yl)-2-bromoethanone as a key building block. The initial functionalization of the 2-aminothiazole core allows for its subsequent coupling with other heterocyclic systems, ultimately leading to the assembly of the complex Dasatinib molecule.[2][3][4] This multi-step synthesis highlights a common strategy in drug development where pre-functionalized intermediates are utilized to construct the final active pharmaceutical ingredient (API).
Beyond Dasatinib, 2-aminothiazole derivatives, including the title compound, are instrumental in the synthesis of other pharmacologically relevant molecules, such as analogs of the antiparasitic drug Nitazoxanide, further underscoring their importance in the field.[5][6]
Conclusion
1-(2-Amino-4-methylthiazol-5-yl)-2-bromoethanone is a valuable and versatile intermediate for researchers and professionals in the field of drug discovery and development. Its straightforward synthesis and reactive nature provide a robust platform for the creation of diverse and complex molecular architectures. The pivotal role of this compound and its parent scaffold in the synthesis of clinically important drugs like Dasatinib solidifies its status as a critical tool in the medicinal chemist's arsenal. Further characterization of its physicochemical properties will undoubtedly enhance its utility and application in the ongoing quest for novel therapeutics.
References
- 1. Page loading... [guidechem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Dasatinib synthesis - chemicalbook [chemicalbook.com]
- 4. vixra.org [vixra.org]
- 5. Synthesis and Antimicrobial Evaluation of Nitazoxanide-Based Analogues: Identification of Selective and Broad Spectrum Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New nitazoxanide derivatives: design, synthesis, biological evaluation, and molecular docking studies as antibacterial and antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
